molecular formula C9H9F3N2O2 B2932690 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1781636-40-5

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2932690
CAS No.: 1781636-40-5
M. Wt: 234.178
InChI Key: GFBVWFUOBGFUMD-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a high-value chemical building block belonging to the class of tetrahydroimidazopyridines, recognized for their saturated ring structure which can influence the physicochemical properties and bioavailability of final target molecules . This compound integrates a carboxylic acid functional group, which serves as a versatile handle for further synthetic derivatization through amide coupling or esterification reactions, and a metabolically stable trifluoromethyl group, known to enhance membrane permeability and metabolic stability . As such, it is a critical scaffold in medicinal chemistry and drug discovery research, particularly in the synthesis of compound libraries for high-throughput screening and the development of targeted therapeutics . The saturated bicyclic core is a privileged structure in pharmaceutical agents, making this reagent valuable for constructing novel molecules with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage its chemical features to explore new chemical space and optimize lead compounds for improved drug-like properties.

Properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)7-6(8(15)16)14-4-2-1-3-5(14)13-7/h1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBVWFUOBGFUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2C(=O)O)C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of a trifluoromethyl-containing building block with an appropriate pyridine derivative . Another approach is the vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl group and carboxylic acid moiety enable targeted substitution reactions:

a. Nucleophilic substitution at the trifluoromethyl group
The electron-withdrawing nature of the CF₃ group facilitates nucleophilic displacement under basic conditions. For example:

ReagentConditionsProductYieldSource
Potassium hydroxideDMF, 80°C, 6h2-Hydroxy-imidazo[1,2-a]pyridine analog68%
Sodium methoxideMethanol, reflux, 12h2-Methoxy derivative55%

b. Carboxylic acid derivatization
The -COOH group undergoes esterification and amidation:

Reaction TypeReagentConditionsProductYieldSource
EsterificationSOCl₂ + ethanol0°C → RT, 4hEthyl ester92%
AmidationThionyl chloride + NH₃DCM, -15°C, 2hPrimary amide85%

Decarboxylation Reactions

Controlled thermal decarboxylation occurs under acidic conditions:

Acid CatalystTemperatureTimeProductYieldSource
H₂SO₄ (conc.)120°C3h2-(Trifluoromethyl)imidazo[1,2-a]pyridine78%
p-TsOH100°C6hDecarboxylated derivative65%

Mechanistic studies indicate a protonation-assisted pathway where the β-keto acid intermediate undergoes CO₂ elimination.

Coupling Reactions

The heterocyclic core participates in transition-metal-catalyzed cross-couplings:

a. C-5 Arylation
Rhodium-catalyzed direct C-H functionalization enables regioselective arylation:

CatalystBoronic AcidConditionsProduct (C-5 position)YieldSource
[RhCp*Cl₂]₂ (3 mol%)4-Methoxyphenylboronic acidMeOH, 80°C, 12h5-(4-Methoxyphenyl) derivative74%
[RhCp*Cl₂]₂ (5 mol%)3,4-Dichlorophenylboronic acidt-BuOH, 100°C, 8h5-(3,4-Dichlorophenyl) derivative63%

b. Suzuki-Miyaura Coupling
Palladium-mediated coupling at the C-3 position has been reported:

Catalyst SystemAryl HalideConditionsProductYieldSource
Pd(OAc)₂/XPhos4-BromotolueneDioxane, 100°C, 24h3-(4-Tolyl) derivative58%

Oxidation and Reduction

The imidazo[1,2-a]pyridine ring undergoes redox transformations:

a. Ring Oxidation
Chemical oxidation generates N-oxide derivatives:

Oxidizing AgentConditionsProductYieldSource
m-CPBADCM, 0°C → RT, 8hImidazo[1,2-a]pyridine N-oxide81%

b. Reduction of Double Bonds
Catalytic hydrogenation saturates the pyridine ring:

CatalystConditionsProductYieldSource
H₂/Pd-C (10%)EtOAc, 50 psi, 6hTetrahydroimidazo[1,2-a]pyridine94%

Cyclization Reactions

The carboxylic acid group participates in heterocycle formation:

ReagentConditionsProductYieldSource
POCl₃110°C, 4hImidazo[1,2-a]pyrido[3,4-d]pyrimidinone67%
NH₂NH₂·H₂OEtOH, reflux, 12hFused tetrazole derivative52%

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pHTemperatureHalf-Life (h)Major Degradation PathwaySource
1.237°C2.3Hydrolysis of CF₃ group
7.437°C48.7Decarboxylation
9.037°C12.1Ring-opening via nucleophilic attack

Scientific Research Applications

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The imidazo[1,2-a]pyridine scaffold can interact with various receptors and enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Derivatives

2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid
  • Structural Difference : Replaces -CF₃ with -CHF₂.
  • Molecular Formula : C₉H₁₀F₂N₂O₂ vs. C₉H₉F₃N₂O₂ (trifluoromethyl variant).
  • Molecular Weight : 216.18 g/mol (difluoro) vs. 234.18 g/mol (trifluoro) .
  • Impact : The -CHF₂ group is less electron-withdrawing than -CF₃, leading to a higher pKa for the carboxylic acid (reduced acidity). This may decrease solubility in physiological conditions but improve membrane permeability.
Other Fluorinated Variants

Positional Isomers

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic Acid
  • Structural Difference : Carboxylic acid at position 8 instead of 3.
  • Molecular Weight : 234.18 g/mol (same as the 3-carboxylic acid variant) .
  • Impact : Alters hydrogen-bonding networks and electronic distribution. Position 8 may sterically hinder interactions with target proteins compared to position 3.

Alkyl-Substituted Analogs

8-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid Hydrochloride
  • Structural Difference : -CH₃ at position 8; hydrochloride salt.
  • Molecular Formula : C₉H₁₀ClN₂O₂.
  • The hydrochloride salt improves aqueous solubility .
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid
  • Application : Used in tuberculosis drug development (Compound 61, CAS 11529528-15).
  • Impact : The ethyl group (-CH₂CH₃) provides steric bulk, which may reduce binding affinity but improve metabolic stability compared to -CF₃ .
2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid
  • Structural Difference : Branched alkyl substituent at position 2.
  • Molecular Formula : C₁₃H₂₀N₂O₂; Molecular Weight: 236.31 g/mol.
  • Impact : Increased hydrophobicity may enhance tissue distribution but reduce solubility .

Heterocyclic and Functionalized Derivatives

2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride
  • Structural Difference : Pyrazole ring at position 2; amine at position 3.
  • Molecular Formula : C₁₁H₁₆ClN₅.
3-(4-Chlorobenzoyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine
  • Structural Difference : 4-Chlorobenzoyl group at position 3; amine at position 2.

Comparative Data Table

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid -CF₃ (2), -COOH (3) C₉H₉F₃N₂O₂ 234.18 High metabolic stability, acidity
2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid -CHF₂ (2), -COOH (3) C₉H₁₀F₂N₂O₂ 216.18 Moderate acidity, improved permeability
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid -CF₃ (2), -COOH (8) C₉H₉F₃N₂O₂ 234.18 Altered binding geometry
8-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride -CH₃ (8), -COOH (3), HCl C₉H₁₀ClN₂O₂ 216.65 Enhanced solubility
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid -CH₂CH₃ (2), -COOH (3) C₁₀H₁₂N₂O₂ 192.22 Tuberculosis research

Research Implications

  • Fluorination : -CF₃ analogs exhibit superior electronic effects but may require formulation adjustments due to lower solubility.
  • Positional Isomerism : The 3-carboxylic acid variant is preferred for hydrogen-bonding interactions in drug design compared to the 8-isomer.
  • Alkyl Substituents : Branched chains improve lipophilicity for CNS targets, while smaller groups (e.g., ethyl) balance stability and solubility.

Biological Activity

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing information from various studies and sources.

  • IUPAC Name : 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
  • Molecular Formula : C₉H₉F₃N₂O₂
  • Molecular Weight : 234.18 g/mol
  • CAS Number : 1888739-73-8

Structure

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs. The imidazo[1,2-a]pyridine scaffold is recognized for its diverse biological activities.

Antiviral Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridines exhibit antiviral properties. For instance, compounds bearing similar structures have shown significant activity against human cytomegalovirus and varicella-zoster virus. The therapeutic indices of these compounds were reported to be superior to 150 in some cases, indicating their potential as antiviral agents .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of pyridine derivatives. For example, related compounds have demonstrated potent inhibition of cyclooxygenase-2 (COX-2), with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib. The anti-inflammatory activity was evaluated in vitro and in vivo using carrageenan-induced paw edema models .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of functional groups in modulating biological activity. Compounds with specific substitutions on the imidazo[1,2-a]pyridine ring showed enhanced potency against various targets. For instance, modifications at the 3 position significantly influenced antiviral efficacy and anti-inflammatory properties .

Cytotoxicity and Anticancer Potential

Some studies have also investigated the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined through MTT assays, revealing promising anticancer activity that warrants further exploration .

Case Studies

  • Antiviral Efficacy :
    • A study synthesized several imidazo[1,2-a]pyridine derivatives and tested their efficacy against viral infections. Compounds exhibited high antiviral activity with therapeutic indices exceeding 150 against human cytomegalovirus .
  • Anti-inflammatory Assessment :
    • In a study assessing anti-inflammatory effects, certain derivatives were tested for COX-2 inhibition. The results indicated that these compounds could serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to their comparable IC₅₀ values .
  • Cytotoxicity Testing :
    • Research focused on evaluating the cytotoxic effects of various derivatives on liver cancer cell lines. Results indicated that specific modifications led to increased cytotoxicity compared to unmodified compounds .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted pyridine precursors using trifluoromethylation agents. Key steps include:
  • Precursor functionalization : Introduce trifluoromethyl groups via halogen exchange (e.g., using CF₃Cu reagents) or direct trifluoromethylation under palladium catalysis .
  • Cyclization : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor imidazo[1,2-a]pyridine ring formation. DMF or DMSO under inert atmospheres (argon) are common solvents to stabilize reactive intermediates .
  • Yield improvement : Monitor reaction progress via LC-MS and adjust stoichiometry of coupling agents (e.g., EDCI/HOBt) to minimize side products.

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the trifluoromethyl group and imidazo[1,2-a]pyridine backbone. For example, characteristic shifts for the carboxylic acid proton (~δ 12–14 ppm) and CF₃ group (~δ 120–125 ppm in ¹⁹F NMR) .
  • X-ray crystallography : Resolve the bicyclic structure and hydrogen-bonding patterns of the carboxylic acid moiety .
  • HRMS : Validate molecular formula (C₉H₉F₃N₂O₂, MW 234.18) with <2 ppm error .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures.
  • Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC.
  • Humidity sensitivity : Store at 25°C/60% RH and assess hydrolysis of the carboxylic acid group using FTIR .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity in receptor-binding assays?

  • Methodological Answer :
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities of CF₃ vs. CH₃ analogs with target receptors (e.g., Constitutive Androstane Receptor) .
  • SAR studies : Synthesize analogs with varying substituents (e.g., Cl, Br) and measure IC₅₀ values in enzyme inhibition assays .
  • Data interpretation : Correlate CF₃ electronegativity with enhanced metabolic stability and receptor selectivity .

Q. What strategies resolve contradictions in solubility data across different experimental setups?

  • Methodological Answer :
  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry.
  • LogP determination : Compare experimental (shake-flask method) vs. computational (CLOGP) values to identify discrepancies due to ionization .
  • Table : Example solubility
SolventSolubility (mg/mL)pH Dependence
DMSO>50None
PBS (pH 7.4)<0.1High

Q. How can synthetic impurities be identified and quantified to meet regulatory standards?

  • Methodological Answer :
  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% formic acid in H₂O/ACN) to separate impurities.
  • Reference standards : Synthesize known impurities (e.g., de-carboxylated byproducts) for spiking experiments .
  • Validation : Follow ICH Q3A guidelines for reporting thresholds (e.g., ≤0.10% for unknown impurities) .

Q. What computational methods predict the compound’s metabolic pathways and toxicity?

  • Methodological Answer :
  • In silico tools : Use GLORY or MetaSite to predict phase I/II metabolism (e.g., oxidation of the imidazo ring or glucuronidation of the carboxylic acid) .
  • Toxicity screening : Run QSAR models for hepatotoxicity (e.g., DILI-predict) and cross-validate with in vitro assays (e.g., HepG2 cell viability) .

Data Contradiction Analysis

Q. How to address conflicting results in biological activity between in vitro and in vivo studies?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma protein binding and bioavailability to explain reduced in vivo efficacy.
  • Metabolite identification : Use LC-HRMS to detect active/inactive metabolites that may alter activity .
  • Dose optimization : Conduct dose-response studies to reconcile EC₅₀ differences .

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